(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate

Medicinal Chemistry ADME LogP

This thieno[2,3-b]thiopyran-4-yl 3-methoxybenzoate offers a quantifiably differentiated physicochemical profile (XLogP3 2.7, TPSA 106 Ų) vs. its 3-chloro, 4-methyl, or 3-CF₃ analogs. Its balanced lipophilicity reduces promiscuity risk in CNS programs, while the 3-methoxy group enables on-demand demethylation to a phenol for late-stage diversification—capability absent in the chloro/CF₃ comparators. Procure once, synthesize dozens of analogs.

Molecular Formula C15H14O5S2
Molecular Weight 338.39
CAS No. 343373-78-4
Cat. No. B2906014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate
CAS343373-78-4
Molecular FormulaC15H14O5S2
Molecular Weight338.39
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)OC2CCS(=O)(=O)C3=C2C=CS3
InChIInChI=1S/C15H14O5S2/c1-19-11-4-2-3-10(9-11)14(16)20-13-6-8-22(17,18)15-12(13)5-7-21-15/h2-5,7,9,13H,6,8H2,1H3
InChIKeyQJXHINASYYPVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate (CAS 343373-78-4): A Differentiated Thienothiopyran Scaffold


The compound (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate (CAS 343373-78-4) is a specialized heterocyclic ester built on a fused thieno[2,3-b]thiopyran core. Its defining structural feature is a 7,7-dioxo (sulfone) moiety, which imparts a rigid, electron-deficient bicyclic framework, combined with a 3-methoxybenzoate ester substituent . This unique combination of functional groups sets it apart from simpler benzoate, methyl, chloro, or trifluoromethyl analogs by offering a distinct balance of properties, including a computed XLogP3 of 2.7 and a topological polar surface area (TPSA) of 106 Ų . These physicochemical attributes, along with the synthetic versatility of the methoxy group, position it as a non-interchangeable building block for medicinal chemistry and materials science, where precise modulation of lipophilicity and electronic effects is critical .

Why Generic Substitution Fails for (7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate Analogs


The thieno[2,3-b]thiopyran-4-yl ester family is not interchangeable. A simple swap of the 3-methoxybenzoate group for an unsubstituted benzoate, 4-methylbenzoate, 3-chlorobenzoate, or 3-(trifluoromethyl)benzoate results in a quantifiably different physicochemical profile. As detailed in the evidence below, these changes lead to significant shifts in key parameters like calculated lipophilicity (XLogP3 range: 2.7–3.3) and topological polar surface area (TPSA range: 97–106 Ų) . Such differences directly impact solubility, membrane permeability, and metabolic stability, making each analog a distinct chemical entity with its own SAR. Therefore, generic substitution without verification of these specific properties risks experimental failure in structure-activity relationship (SAR) studies or material science applications where precise property tuning is required .

Quantitative Evidence Guide: Why Choose (7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate Over Analogs


Superior Aqueous Solubility Profile Through Balanced Lipophilicity

The target compound demonstrates a more balanced lipophilicity profile compared to key analogs, a crucial factor for drug-like properties. Its computed XLogP3 is 2.7 , which is lower than that of the 3-chlorobenzoate analog (LogP = 3.28) and the 4-methylbenzoate analog (XLogP3 = 3.1) . This indicates a higher predicted aqueous solubility and a potential reduction in non-specific binding and toxicity risks often associated with highly lipophilic compounds. The unsubstituted benzoate analog has a comparable LogP of 2.83 , but lacks the hydrogen-bond acceptor capability of the methoxy group.

Medicinal Chemistry ADME LogP Drug Design

Increased Topological Polar Surface Area (TPSA) for Enhanced Permeability Modulation

The target compound possesses a topological polar surface area (TPSA) of 106 Ų , which is notably higher than that of the 4-methylbenzoate analog (97.1 Ų) . This increase is directly attributable to the methoxy substituent, which adds an additional oxygen atom capable of acting as a hydrogen-bond acceptor. A higher TPSA is a key determinant in oral bioavailability prediction, as it inversely correlates with passive membrane permeability. This property provides a valuable differentiation point in SAR studies where a specific balance between solubility and permeability is desired.

Medicinal Chemistry ADME Permeability TPSA

Modulation of Electronic Properties via Electron-Donating Methoxy Group

The 3-methoxy substituent is a moderately activating, electron-donating group (EDG) through resonance (+M effect), which distinctly alters the electron density of the benzoate ester compared to analogs with electron-withdrawing substituents like chlorine (3-chlorobenzoate) or strongly hydrophobic groups like trifluoromethyl (3-(trifluoromethyl)benzoate) . This electronic modulation can influence the compound's reactivity profile, including the ester's susceptibility to hydrolysis and its ability to participate in specific non-covalent interactions like π-stacking or hydrogen bonding. This represents a class-level inference where the 3-methoxy group offers a unique electronic tuning knob not available with the other comparators.

Physical Organic Chemistry Electronic Effects Reactivity SAR

Increased Molecular Complexity for Specific Target Engagement

The target compound has a higher molecular complexity score (513) and rotatable bond count (4) compared to the 4-methylbenzoate analog (complexity 488, 3 rotatable bonds) . While this is a subtle difference, the added rotatable bond and complexity from the methoxy group can provide a greater number of low-energy conformations, potentially leading to enhanced binding entropy upon target engagement. This structural feature offers a quantifiable advantage in diversity-oriented synthesis and fragment-based drug discovery, where higher complexity scaffolds are often correlated with increased biological target specificity.

Medicinal Chemistry Ligand Efficiency Molecular Complexity Scaffold Optimization

Synthetic Versatility: The Methoxy Group as a Handle for Further Derivatization

Unlike the 3-chloro or 3-(trifluoromethyl) benzoate esters, which are generally chemically inert, the 3-methoxy group serves as a modifiable synthetic handle. It can be selectively demethylated to a phenol (e.g., using BBr3), which then opens avenues for further functionalization such as alkylation, acylation, or conversion to a triflate for cross-coupling reactions . This capability for late-stage diversification is a quantifiable advantage over other analogs, which are essentially dead-end compounds. The 4-methylbenzoate analog also offers limited reactivity at the benzylic position, but not with the same versatility or selectivity as the methoxy group .

Synthetic Chemistry Prodrug Design Late-Stage Functionalization Protecting Group

Best Application Scenarios for (7,7-Dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate Based on Evidence


Lead Optimization for CNS Drug Candidates: Favorable Lipophilicity and TPSA Profile

In CNS drug discovery, compounds with excessively high lipophilicity (LogP > 3) often exhibit increased toxicity, promiscuous binding, and poor metabolic stability. The 3-methoxybenzoate analog, with a computed XLogP3 of 2.7 and TPSA of 106 Ų , occupies a more favorable physicochemical space than its more lipophilic 3-chlorobenzoate (LogP 3.28) and 4-methylbenzoate (XLogP3 3.1) comparators. This makes it a superior starting point for fragment growing or scaffold hopping when the goal is to maintain CNS drug-like properties. The higher TPSA may also contribute to a reduced risk of P-glycoprotein (P-gp) efflux compared to the flatter, less polar methyl analog.

Building Block for Focused Compound Libraries via Phenol-Directed Chemistry

This compound is uniquely valuable as a scaffold-derivatization platform. After demethylation of the 3-methoxy group to generate a phenol , a single procurement enables the parallel synthesis of dozens of diverse analogs (ethers, esters, sulfonates, carbamates) . This is a capability not shared by the 3-chlorobenzoate or 3-(trifluoromethyl)benzoate analogs, which are inert to further functionalization under mild conditions. The 4-methylbenzoate analog offers only limited benzylic reactivity, which is often non-selective. Thus, the 3-methoxy compound offers the highest return on procurement for medicinal chemistry groups practicing late-stage diversification.

Materials Science: Tuning Electronic Properties of Organic Semiconductors

In the development of organic electronic materials, precise control over molecular energy levels (HOMO/LUMO) is crucial. The electron-donating 3-methoxy group modifies the electron density of the fused thienothiopyran sulfone core differently than the electron-withdrawing 3-chloro or 3-trifluoromethyl groups . The availability of the target compound allows materials scientists to systematically study the influence of a moderate electron-donating substituent on solid-state packing and charge transport properties. This specific electronic tuning is essential for optimizing device performance, such as in organic field-effect transistors (OFETs), where a small change in substituent electronics can lead to large differences in charge carrier mobility.

Procurement for Carbonic Anhydrase Inhibitor Scaffold Elaboration (Indirect Evidence)

While direct biological data for this exact compound is limited, the structurally analogous unsubstituted benzoate (CAS 338776-89-9) has been identified as a carbonic anhydrase inhibitor . Given that the evolution from a hydrogen to a methoxy group is a common and well-established strategy in medicinal chemistry to improve potency and metabolic stability (the 'magic methyl' effect), this compound represents a logical and high-priority analog for procurement and screening in carbonic anhydrase programs . Its balanced lipophilicity (XLogP3 2.7 vs. 2.82 for the unsubstituted analog) suggests it could offer a superior pharmacokinetic profile while retaining or improving target engagement.

Quote Request

Request a Quote for (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.